![molecular formula C26H21N3S B2768768 (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile CAS No. 477186-91-7](/img/structure/B2768768.png)
(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C26H21N3S and its molecular weight is 407.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and antiviral activities, supported by relevant research findings and case studies.
- Molecular Formula : C24H20N2S
- Molecular Weight : 396.5 g/mol
- CAS Number : 476676-49-0
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
A-431 (epidermoid carcinoma) | <10 | |
HeLa (cervical cancer) | 15 | |
MCF-7 (breast cancer) | 12 |
A structure-activity relationship (SAR) analysis revealed that the presence of the thiazole ring is crucial for enhancing cytotoxic activity. Modifications such as electron-donating groups on the phenyl ring significantly increased potency against these cell lines.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 32 µg/mL |
The mechanism of action appears to involve inhibition of bacterial RNA polymerase, leading to disrupted transcription processes in the bacteria.
Antiviral Activity
The antiviral potential of this compound has been explored against various viral pathogens. In particular, it has been tested for activity against the tobacco mosaic virus (TMV).
- Virucidal Activity : The compound exhibited moderate virucidal action with an EC50 value of approximately 25 µg/mL against TMV, indicating its potential as a lead compound for further development in antiviral therapies .
Case Studies
- Anticancer Efficacy : A study conducted on the A-431 cell line demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analyses. The study highlighted the importance of the thiazole moiety in mediating these effects .
- Antimicrobial Mechanism : Research involving Staphylococcus aureus revealed that the compound disrupts cell wall synthesis, contributing to its bactericidal properties. Further mechanistic studies suggested that it may interfere with metabolic pathways essential for bacterial growth .
- Antiviral Screening : In a comparative study with known antiviral agents, this compound showed superior activity against TMV, suggesting that structural modifications could enhance its efficacy against other viral targets .
Aplicaciones Científicas De Investigación
Research indicates that this compound exhibits a range of biological activities:
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers found that it significantly inhibited the proliferation of MCF-7 breast cancer cells at low micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Effects
Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a notable reduction in bacterial growth, particularly against Staphylococcus aureus. This suggests its potential as a therapeutic agent for bacterial infections.
Case Study 3: Anticonvulsant Properties
Research conducted on the anticonvulsant effects revealed that the compound displayed significant protective effects in picrotoxin-induced convulsion models. The protection index was notably high, indicating its potential utility in treating seizure disorders.
Research Findings
Recent findings highlight the versatility of (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile in addressing multiple biological targets:
- Cytotoxicity : Demonstrated IC50 values in the low micromolar range across several cancer cell lines.
- Selectivity : Preliminary selectivity assays suggest preferential targeting of cancer cells over normal cells, indicating a favorable therapeutic index.
- Synergistic Effects : Combinations with existing chemotherapeutics showed enhanced efficacy, suggesting potential for combination therapies.
Propiedades
IUPAC Name |
(Z)-3-(2,4-dimethylanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3S/c1-18-8-13-24(19(2)14-18)28-16-23(15-27)26-29-25(17-30-26)22-11-9-21(10-12-22)20-6-4-3-5-7-20/h3-14,16-17,28H,1-2H3/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISBBNFQJIGSPU-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.